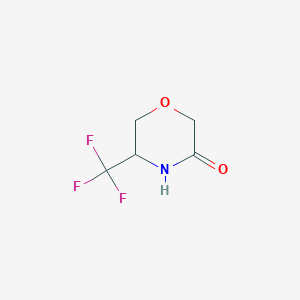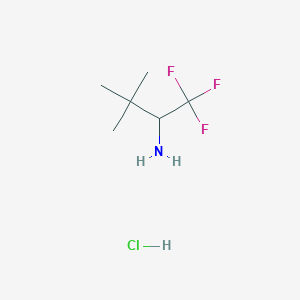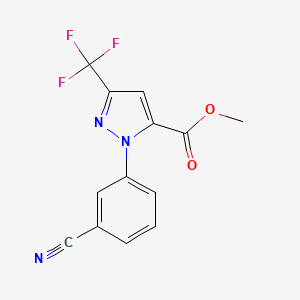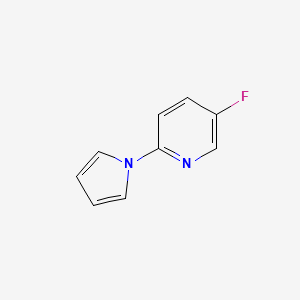
5-Fluoro-2-(1H-pyrrol-1-yl)pyridine
Overview
Description
5-Fluoro-2-(1H-pyrrol-1-yl)pyridine, also known as FPyPy, is an organic compound with the molecular formula C9H7FN2 and a molecular weight of 162.17 . It is a compound that has been extensively researched in the field of chemical and biological studies.
Synthesis Analysis
The synthesis of 5-Fluoro-2-(1H-pyrrol-1-yl)pyridine or related compounds involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, a key intermediate for the preparation of vericiguat was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material, in an overall yield of 48.3% .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-(1H-pyrrol-1-yl)pyridine consists of a pyrrole ring and a pyridine ring . The InChI code for this compound is 1S/C9H7FN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h1-7H .Physical And Chemical Properties Analysis
5-Fluoro-2-(1H-pyrrol-1-yl)pyridine has a molecular weight of 162.166 . .Scientific Research Applications
-
Chemical Synthesis
-
Medicinal Chemistry
- Summary of Application : Pyrrole, a component of “5-Fluoro-2-(1H-pyrrol-1-yl)pyridine”, is a biologically active scaffold which possesses a diverse nature of activities . It is found in many natural products and is known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
- Results or Outcomes : The outcomes would depend on the specific biological activity being investigated. For example, some pyrrole-containing analogs are known to have antipsychotic, β-adrenergic antagonist, anxiolytic, and anticancer properties .
-
Pharmaceutical Synthesis
- Summary of Application : “5-Fluoro-2-(1H-pyrrol-1-yl)pyridine” can be used as a key intermediate in the synthesis of pharmaceutical compounds .
- Methods of Application : The compound can be synthesized from 2-chloro-5-fluoronicotinic acid, a commercially available material .
- Results or Outcomes : The synthesis of “5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile” was achieved with an overall yield of 48.3% .
-
Cell Growth Suppression
- Summary of Application : Certain compounds containing the “5-Fluoro-2-(1H-pyrrol-1-yl)pyridine” moiety have been found to suppress cell growth .
- Methods of Application : The compound is applied to cells and the effects on cell growth are observed .
- Results or Outcomes : The compound was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
-
Imidazole Derivatives
- Summary of Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . Certain compounds containing the “5-Fluoro-2-(1H-pyrrol-1-yl)pyridine” moiety can be used to synthesize imidazole derivatives .
- Results or Outcomes : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
-
Monoclonal Antibody Production
- Summary of Application : Certain compounds containing the “5-Fluoro-2-(1H-pyrrol-1-yl)pyridine” moiety have been found to increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
- Methods of Application : The compound is applied to cells and the effects on cell growth are observed .
- Results or Outcomes : The compound was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
properties
IUPAC Name |
5-fluoro-2-pyrrol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEULOVQNKUYFEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(1H-pyrrol-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



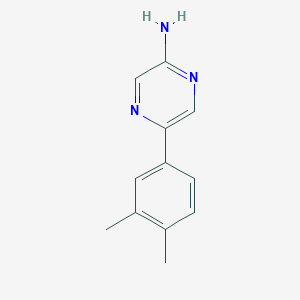
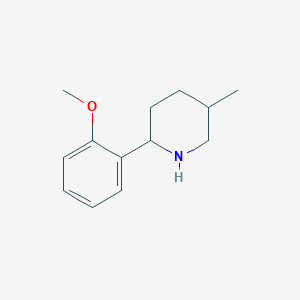
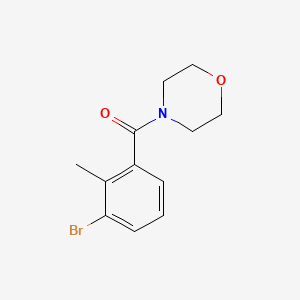

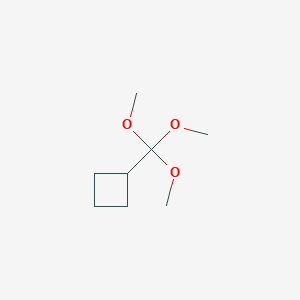
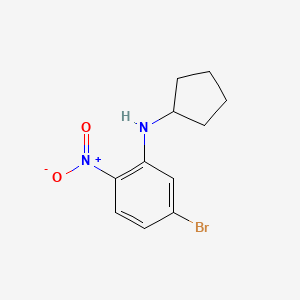
![{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol](/img/structure/B1455810.png)
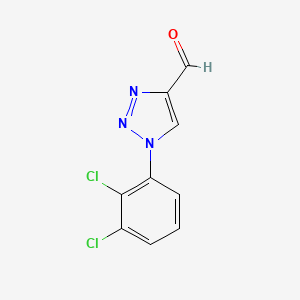
![2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B1455812.png)

![7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1455814.png)
